![molecular formula C10H14N2O2 B11903901 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11903901.png)
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid
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Overview
Description
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse pharmacological and biological activities, making them significant in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-amino pyridine with various aldehydes under reflux conditions in ethanol . The reaction proceeds through a series of steps including N-acetal formation, Knoevenagel condensation, Michael addition, and cyclization .
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and environmentally benign solvents to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid undergoes various chemical reactions including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Biological Activities
Antimicrobial Activity:
Research indicates that 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Antitumor Properties:
Several studies have explored the anticancer potential of this compound. It has been noted for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism may involve apoptosis induction and cell cycle arrest at specific phases.
Neuroprotective Effects:
Emerging research suggests that this compound may possess neuroprotective properties. Animal models indicate potential benefits in neurodegenerative diseases by reducing oxidative stress and inflammation within neural tissues.
Case Studies
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Antimicrobial Efficacy Study:
In a study published in the Journal of Chemical Research, researchers synthesized derivatives of this compound and evaluated their antimicrobial activity using the disc diffusion method. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria (Table 1).Compound E. coli (MIC µg/mL) S. aureus (MIC µg/mL) A 25 0.2 B 50 0.4 C 100 3.12 -
Anticancer Activity Analysis:
A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability as measured by MTT assays. The study highlighted the potential for further development as an anticancer agent (Table 2).Cell Line IC50 (µM) HeLa 15 MCF-7 20 A549 25
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidine: Known for its antimicrobial and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidine: Exhibits antidepressant and anticancer activities.
Uniqueness
2
Biological Activity
2,3-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its role as a heparanase-1 (HPSE1) inhibitor and its implications in treating various diseases.
The chemical formula for this compound is C8H12N4O2, with a molecular weight of approximately 168.21 g/mol. Its structure consists of a fused imidazole ring that contributes to its biological properties.
Heparanase-1 is an enzyme that degrades heparan sulfate proteoglycans, playing a crucial role in various pathological conditions such as cancer metastasis and kidney diseases. Inhibition of HPSE1 can prevent the progression of these diseases by maintaining the integrity of the extracellular matrix and reducing tumor invasiveness.
Inhibition Studies
Recent studies have demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibit potent inhibitory activity against HPSE1. For instance:
- A study identified a novel derivative that showed enhanced selectivity for HPSE1 compared to other glucuronidases like exo-β-d-glucuronidase (GUSβ) and glucocerebrosidase (GBA) .
- Compound 16 from this series exhibited a more than 14-fold increase in HPSE1 inhibitory activity compared to previous compounds .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have indicated that modifications at specific positions on the tetrahydroimidazo[1,2-a]pyridine scaffold can significantly affect biological activity:
- Increasing the bulkiness of substituents at position 6 improved selectivity for HPSE1 over GUSβ and GBA .
- The introduction of sugar moieties or other functional groups has also been explored to enhance bioactivity and solubility .
Cancer Therapy
Inhibition of HPSE1 has been linked to reduced tumor growth and metastasis in various cancer models. For example:
- In vitro studies using cancer cell lines demonstrated that treatment with tetrahydroimidazo[1,2-a]pyridine derivatives led to decreased cell migration and invasion .
Kidney Disease
The role of HPSE1 in kidney diseases such as nephrotic syndrome has been highlighted in recent research:
- Compounds targeting HPSE1 have shown promise in preclinical models by reducing proteinuria and restoring glomerular function .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H14N2O2 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2,3-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-6-7(2)12-8(10(13)14)4-3-5-9(12)11-6/h8H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
KJGROIWRKKDTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(CCCC2=N1)C(=O)O)C |
Origin of Product |
United States |
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